

# Spectroscopic and Application Guide to 1,6-Bis(diphenylphosphino)hexane

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## Compound of Interest

Compound Name: 1,6-Bis(diphenylphosphino)hexane

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## Introduction

**1,6-Bis(diphenylphosphino)hexane** (dp<sub>ph</sub>) is a bidentate phosphine ligand pivotal in the fields of organometallic chemistry and catalysis. Its molecular structure, featuring a flexible hexane backbone connecting two diphenylphosphino groups, allows it to form stable chelate complexes with a variety of transition metals. This structural characteristic imparts high catalytic activity and selectivity in a range of cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the spectroscopic data for dp<sub>ph</sub>, detailed experimental protocols for its characterization, and a visualization of its role in a key catalytic cycle.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,6-Bis(diphenylphosphino)hexane**. This data is essential for the identification and characterization of the ligand.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **1,6-Bis(diphenylphosphino)hexane**. The spectra provide detailed information about the

hydrogen, carbon, and phosphorus environments within the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	20H	$\text{P}(\text{C}_6\text{H}_5)_2$
1.95 - 1.85	m	4H	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
1.50 - 1.40	m	4H	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
1.35 - 1.25	m	4H	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
138.8 (d, $J = 14.2$ Hz)	ipso-C of $\text{P}-\text{C}_6\text{H}_5$
132.7 (d, $J = 18.5$ Hz)	ortho-C of $\text{P}-\text{C}_6\text{H}_5$
128.5	para-C of $\text{P}-\text{C}_6\text{H}_5$
128.3 (d, $J = 6.8$ Hz)	meta-C of $\text{P}-\text{C}_6\text{H}_5$
30.8 (d, $J = 11.5$ Hz)	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
29.5 (d, $J = 12.0$ Hz)	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
24.7	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$

Table 3:  $^{31}\text{P}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity
-16.5	s

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1,6-Bis(diphenylphosphino)hexane** is characterized by absorptions corresponding to the P-C bonds and the hydrocarbon backbone.

Table 4: Key IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3055	Medium	C-H stretch (aromatic)
2925, 2855	Strong	C-H stretch (aliphatic)
1480, 1435	Strong	P-C stretch (aromatic)
740, 695	Strong	C-H bend (aromatic, out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 5: Mass Spectrometry Data

m/z	Ion
454.2	[M] <sup>+</sup>
269.1	[M - P(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> ] <sup>+</sup>
185.1	[P(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data and for the synthesis of the compound.

## Synthesis of 1,6-Bis(diphenylphosphino)hexane

A common method for the synthesis of **1,6-Bis(diphenylphosphino)hexane** involves the reaction of a diphenylphosphide salt with 1,6-dihalohehexane.[1]

Protocol:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in a suitable anhydrous solvent such as tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add a strong base, such as n-butyllithium, dropwise to the solution to deprotonate the diphenylphosphine and form lithium diphenylphosphide.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Slowly add a solution of 1,6-dibromohexane in anhydrous THF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain pure **1,6-Bis(diphenylphosphino)hexane** as a white crystalline solid.

## NMR Sample Preparation

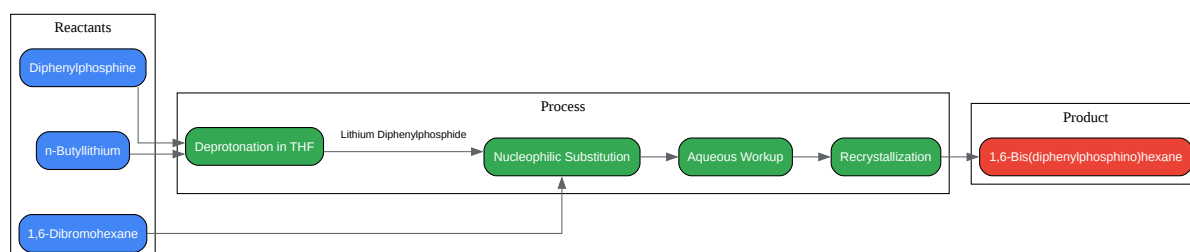
Protocol:

- Dissolve approximately 10-20 mg of **1,6-Bis(diphenylphosphino)hexane** in about 0.6-0.8 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Transfer the solution to a 5 mm NMR tube.
- Acquire the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- For  $^{31}\text{P}$  NMR, an external standard of 85%  $\text{H}_3\text{PO}_4$  is typically used for chemical shift referencing.

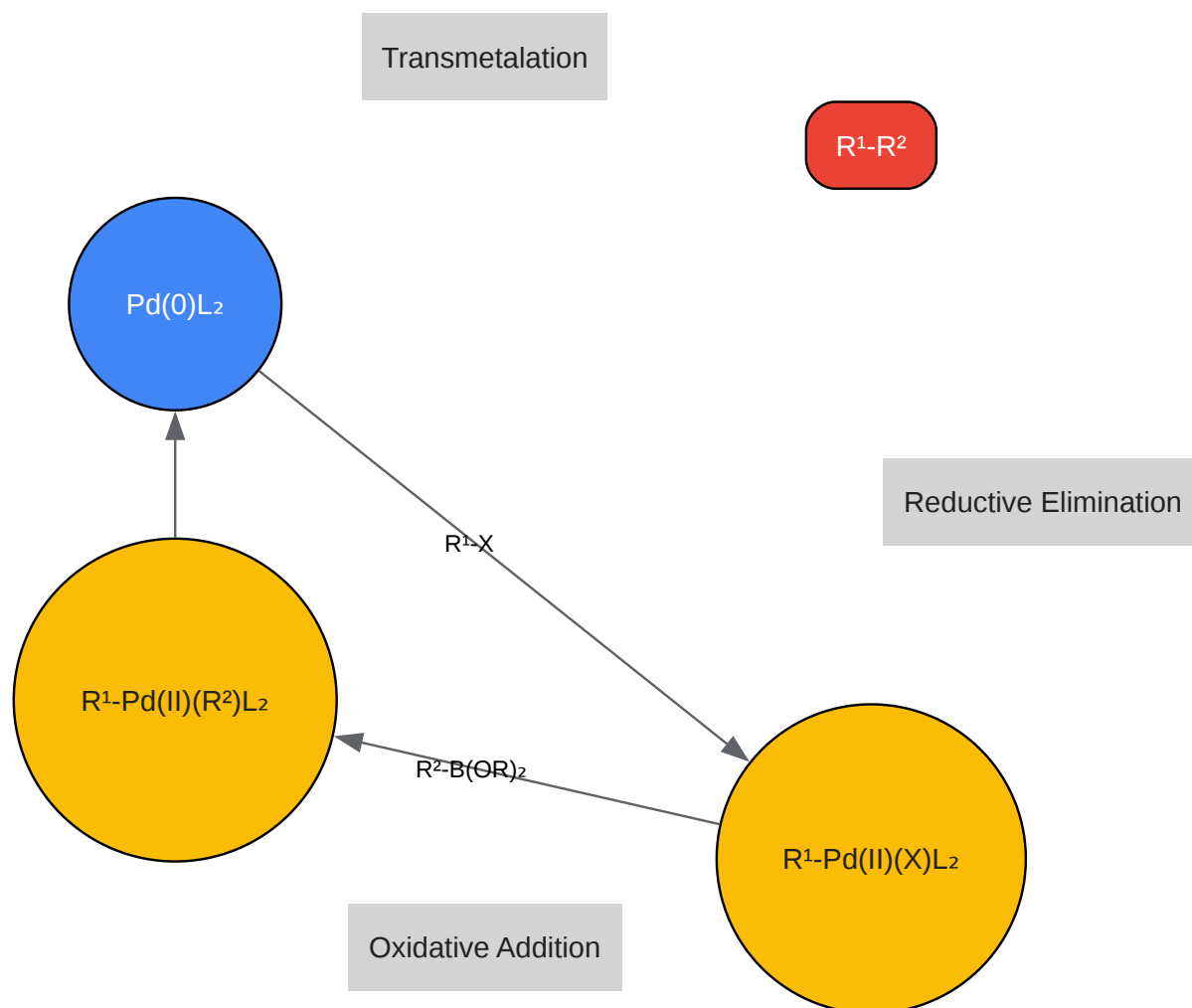
## Visualization of a Key Application

**1,6-Bis(diphenylphosphino)hexane** is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagrams illustrate the synthesis workflow and the catalytic cycle.



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Synthesis Workflow for **1,6-Bis(diphenylphosphino)hexane**.



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Generalized Suzuki-Miyaura Catalytic Cycle.

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## References

- 1. CN104177407A - Preparation process of bis (diphenylphosphino) alkane - Google Patents [patents.google.com]

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